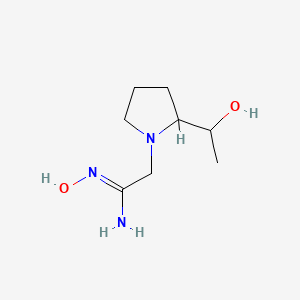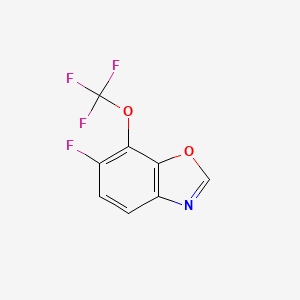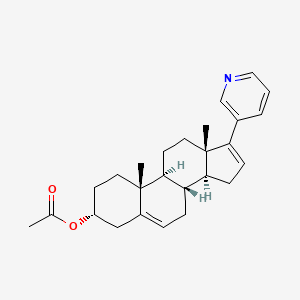
3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of cyclobutane, featuring an aminopropyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cycloaddition reaction of suitable precursors. One common method is the [2+2] cycloaddition, which forms the cyclobutane ring. The aminopropyl group can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with a cyclobutane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: This compound shares the cyclobutane core but lacks the aminopropyl group, resulting in different chemical properties and reactivity.
Cyclobutanecarboxylic acid: This simpler compound serves as a precursor for more complex derivatives, including 3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride.
Uniqueness
This compound is unique due to its combination of the cyclobutane ring and the aminopropyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
3-(3-aminopropyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-3-1-2-6-4-7(5-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |
InChI-Schlüssel |
YXXXQXPAFNHELU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C(=O)O)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


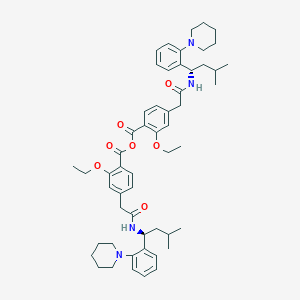
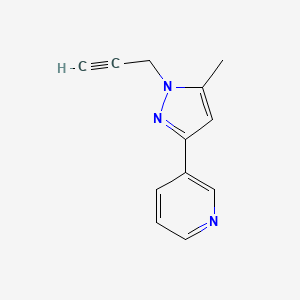
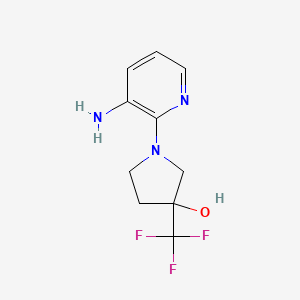
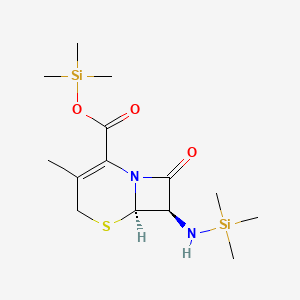
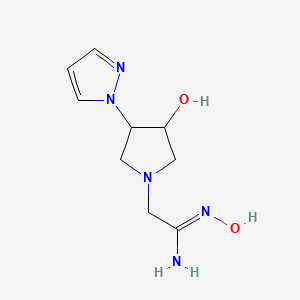
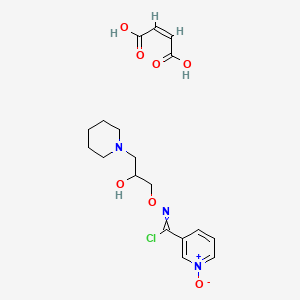

![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)

![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)

